Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 5-chloro-2-(methylsulfonyl)pyrimidin-4-yl moiety. Key structural attributes include:
- Pyrimidine ring: Substituted with a chlorine atom at position 5 and a methylsulfonyl group at position 2.
- Benzoate ester: An ethyl ester at the carboxylate position.
- Amide linkage: Connects the pyrimidine and benzoate groups.
Properties
Molecular Formula |
C15H14ClN3O5S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H14ClN3O5S/c1-3-24-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)25(2,22)23/h4-8H,3H2,1-2H3,(H,18,20) |
InChI Key |
HYRAQDSBYVKZKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylsulfonyl chloride.
Substitution Reaction: The chloro and methylsulfonyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.
Coupling with Benzoic Acid: The pyrimidine derivative is then coupled with ethyl 2-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Chlorine
The chlorine atom at position 5 of the pyrimidine ring acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr). This reaction is facilitated by electron-withdrawing groups like the methylsulfonyl substituent, which activate the ring toward nucleophilic attack.
Reaction Conditions :
-
Nucleophile : Amines (e.g., 3-methyl-4-methoxybenzylamine)
-
Catalyst : Triethylamine
-
Solvent : Dichloromethane
-
Temperature : Room temperature (20°C)
Mechanism :
-
Base activation : Triethylamine deprotonates the nucleophile, enhancing its nucleophilicity.
-
Nucleophilic attack : The amine attacks the electrophilic pyrimidine ring, displacing the chloride ion.
-
Product formation : Substituted pyrimidine derivative with the amine group incorporated.
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
Reaction Conditions :
-
Base : Sodium hydroxide (10 equivalents)
-
Solvent : Ethanol/water mixture (2:1 ratio)
-
Temperature : 110°C
-
Duration : 2 hours
Mechanism :
-
Nucleophilic attack : Hydroxide ion attacks the carbonyl carbon of the ester.
-
Intermediate formation : Tetrahedral intermediate leading to cleavage of the ester bond.
-
Product formation : Carboxylic acid and ethanol as byproducts.
Hydrolysis of the Amide Linkage
The carbonyl-amino group can undergo hydrolysis under acidic or basic conditions, generating a primary amine and carboxylic acid.
Reaction Conditions :
-
Acid/Base : Hydrochloric acid or sodium hydroxide
-
Solvent : Water or aqueous organic mixtures
-
Temperature : Varies (typically elevated for acidic conditions)
-
Yield : Dependent on pH and reaction duration
Mechanism :
-
Protonation/Deprotonation : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the amine.
-
Nucleophilic attack : Water attacks the carbonyl carbon, leading to cleavage.
-
Product formation : Free amine and carboxylic acid.
Reactivity of the Methylsulfonyl Group
The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring. This enables reactions such as:
-
Nucleophilic aromatic substitution : At positions ortho or para to the sulfonyl group.
-
Metal-mediated coupling : Potential for cross-coupling reactions (e.g., Suzuki) if activated.
Table 1: Nucleophilic Substitution Reaction
| Parameter | Value/Condition |
|---|---|
| Nucleophile | 3-methyl-4-methoxybenzylamine |
| Catalyst | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 30 minutes |
| Yield | 92% |
Table 2: Ester Hydrolysis
| Parameter | Value/Condition |
|---|---|
| Base | Sodium hydroxide (10 eq) |
| Solvent | Ethanol/water (2:1) |
| Temperature | 110°C |
| Duration | 2 hours |
| Yield | 75% |
Structural Insights
The compound’s reactivity is influenced by:
Scientific Research Applications
Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are compared based on substituent variations and functional groups:
Key Observations:
Sulfur-Containing Groups :
- The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with the isopropylsulfanyl group (electron-donating) in . Sulfonyl groups enhance stability and binding to biological targets (e.g., acetolactate synthase in herbicides) compared to sulfanyl groups, which may reduce oxidative stability .
- Sulfonylurea herbicides () utilize a sulfonylurea bridge for ALS inhibition, whereas the target lacks this motif, suggesting a divergent mechanism .
Ester Groups :
- The target’s ethyl ester may confer higher lipophilicity than methyl esters (), influencing membrane permeability or environmental persistence .
Research Findings from Structural and Crystallographic Studies
- Conformational Flexibility :
- ’s compound forms C–Cl⋯O and N–H⋯N interactions, suggesting that the target’s chloro and sulfonyl groups could similarly stabilize solid-state structures .
Functional Implications
- Agrochemical Potential: The target’s pyrimidine and sulfonyl groups align with herbicidal scaffolds (e.g., sulfonylureas), though the absence of a sulfonylurea bridge may limit ALS inhibition. Instead, it could act via a novel mode of action or as a metabolite .
- Coordination Chemistry :
- Like ’s compound, the target’s amide and ester groups could facilitate metal coordination, enabling applications in catalysis or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
